Methyl 2,4-dichlorobenzoate
Overview
Description
Methyl 2,4-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C8H6Cl2O2. It is derived from 2,4-dichlorobenzoic acid and is known for its applications in organic synthesis and various industrial processes .
Biochemical Analysis
Biochemical Properties
Methyl 2,4-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of 2,4-dichlorobenzohydroxamic acid . The nature of these interactions involves the esterification process, where the methyl ester group of this compound reacts with other chemical groups to form new compounds . This compound’s ability to participate in such reactions makes it valuable in biochemical research and industrial applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by interacting with cellular membranes and proteins, potentially altering cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes changes in the activity of enzymes involved in metabolic pathways, which can lead to variations in metabolite levels and overall cellular function . These effects highlight the importance of understanding the cellular interactions of this compound in both research and practical applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . Such interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins . The binding interactions and subsequent effects on enzyme activity and gene expression underscore the complex molecular mechanisms through which this compound exerts its influence.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity . Understanding these temporal effects is essential for accurately interpreting experimental results and ensuring the reliability of research findings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, toxic or adverse effects can occur, including disruptions in cellular function and potential toxicity to organs . These dosage-dependent effects highlight the importance of careful dosage selection in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how this compound exerts its effects within cells and contributes to various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichlorobenzoic acid and methanol in the presence of acidic or basic catalysts.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 2,4-dichlorobenzoic acid and methanol.
Reduction: Reduced derivatives such as alcohols
Scientific Research Applications
Methyl 2,4-dichlorobenzoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals and pesticides.
Material Science: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism may involve binding to specific enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dichlorobenzoate
- Methyl 3,5-dichlorobenzoate
- Ethyl 2,4-dichlorobenzoate
Uniqueness
Methyl 2,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its analogs, such as methyl 2,6-dichlorobenzoate, it exhibits different chemical behavior and suitability for particular synthetic routes and industrial processes .
Properties
IUPAC Name |
methyl 2,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWILYAWSRHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188611 | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35112-28-8 | |
Record name | Benzoic acid, 2,4-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35112-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dichlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights into intermolecular interactions can we glean from these studies on 2,4-dichlorobenzoic acid derivatives?
A1: Both papers highlight the role of hydrogen bonding in the crystal structures of 2,4-dichlorobenzoic acid derivatives. In "[2,4‐Dichlorobenzohydroxamic acid]" [], the molecules form a 3D network held together by O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. This suggests that similar interactions could influence the solid-state packing and properties of Methyl 2,4-dichlorobenzoate. Furthermore, "[{4-[(2,4-Dichlorobenzoyloxy)methyl]-1-phenyl-1H-1,2,3-triazol-5-yl}this compound]" [] reveals weak C—H⋯N interactions, short Cl⋯Cl contacts, and π–π stacking alongside the expected C—H⋯O interaction. This emphasizes the diverse array of forces that might be relevant when studying this compound in complex environments.
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